molecular formula C72H64NiO12P4+4 B12335118 Tetrakis(triphenyl phosphite)nickel(0)

Tetrakis(triphenyl phosphite)nickel(0)

Cat. No.: B12335118
M. Wt: 1303.9 g/mol
InChI Key: CMVXXMZBINCIGH-UHFFFAOYSA-N
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Description

Tetrakis(triphenyl phosphite)nickel(0) is an organometallic compound with the formula [Ni(P(OPh)3)4]. It is a coordination complex where a nickel atom is surrounded by four triphenyl phosphite ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in polymerization processes .

Preparation Methods

Tetrakis(triphenyl phosphite)nickel(0) can be synthesized by refluxing freshly sublimed nickelocene with an excess of triphenyl phosphite in benzene under an atmosphere of nitrogen. The reaction mixture is then filtered, and the product is precipitated from the benzene solution by the addition of dry methanol . This method ensures the purity and stability of the compound.

Chemical Reactions Analysis

Tetrakis(triphenyl phosphite)nickel(0) undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism by which tetrakis(triphenyl phosphite)nickel(0) exerts its effects involves the formation of complexes with substrates. The primary step in its catalytic action is an SN2 process where a triphenyl phosphite ligand is replaced by a monomer or solvent, forming a complex. This complex then reacts with a halide to produce a second complex, which yields a free radical upon decomposition . The presence of triphenyl phosphite can reverse the primary step, reducing the concentration of the initial complex and the rate of radical formation .

Comparison with Similar Compounds

Tetrakis(triphenyl phosphite)nickel(0) can be compared with other similar compounds, such as:

Tetrakis(triphenyl phosphite)nickel(0) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other nickel complexes.

Properties

Molecular Formula

C72H64NiO12P4+4

Molecular Weight

1303.9 g/mol

IUPAC Name

nickel;triphenoxyphosphanium

InChI

InChI=1S/4C18H16O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15,22H;/q4*+1;

InChI Key

CMVXXMZBINCIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni]

Origin of Product

United States

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